molecular formula C16H11F3N2O B2627028 (2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile CAS No. 478068-18-7

(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile

Cat. No.: B2627028
CAS No.: 478068-18-7
M. Wt: 304.272
InChI Key: SURREYMIFBXUEU-NVNXTCNLSA-N
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Description

(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile is a complex organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the nucleophilic substitution of a halogenated phenyl compound with 3-(trifluoromethyl)phenol to form the phenoxy intermediate.

    Amino Group Introduction: The phenoxy intermediate undergoes a reaction with an appropriate amine to introduce the amino group.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a condensation reaction with an appropriate nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form amines or amides.

    Substitution: The phenoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or amides.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile: shares structural similarities with other compounds containing trifluoromethyl and phenoxy groups, such as:

Uniqueness

The unique combination of the amino group, trifluoromethyl group, and phenoxy group in this compound distinguishes it from other similar compounds

Properties

IUPAC Name

(Z)-3-amino-3-[4-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)12-2-1-3-14(10-12)22-13-6-4-11(5-7-13)15(21)8-9-20/h1-8,10H,21H2/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURREYMIFBXUEU-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=CC#N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)/C(=C/C#N)/N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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